molecular formula C18H26N2OS2 B5088816 2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate

2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate

Cat. No. B5088816
M. Wt: 350.5 g/mol
InChI Key: XCUWZENEHWOKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate is a chemical compound that has been widely used in scientific research. It is commonly referred to as DEPAC or DEPCD and is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Mechanism of Action

DEPAC inhibits acetylcholinesterase by binding to the enzyme's active site. This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation results in prolonged stimulation of the postsynaptic neuron, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
DEPAC has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to increase acetylcholine levels in the brain, leading to enhanced cognitive function. DEPAC has also been shown to have anticonvulsant properties and may be effective in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using DEPAC in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes. This allows for more precise studies of the role of acetylcholine in various physiological processes. One limitation of using DEPAC is its potential toxicity, as acetylcholinesterase inhibitors can lead to the accumulation of acetylcholine in non-cholinergic neurons, leading to adverse effects.

Future Directions

DEPAC has shown promise in the treatment of Alzheimer's disease and epilepsy. Future research could focus on developing more selective acetylcholinesterase inhibitors with fewer side effects. Additionally, DEPAC could be studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion:
DEPAC is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its ability to selectively inhibit acetylcholinesterase has led to its use in the study of various physiological processes. DEPAC has shown promise in the treatment of Alzheimer's disease and epilepsy and could be studied for its potential use in the treatment of other neurological disorders. Future research could focus on developing more selective acetylcholinesterase inhibitors with fewer side effects.

Synthesis Methods

DEPAC can be synthesized by reacting 2,6-diethylphenylamine with 1-piperidinecarbodithioic acid chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

DEPAC has been used in various scientific research studies due to its ability to inhibit acetylcholinesterase. It has been studied for its potential use in the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a loss of cognitive function. DEPAC has also been used in the study of nerve agents, as acetylcholinesterase inhibitors are effective antidotes for nerve agent poisoning.

properties

IUPAC Name

[2-(2,6-diethylanilino)-2-oxoethyl] piperidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS2/c1-3-14-9-8-10-15(4-2)17(14)19-16(21)13-23-18(22)20-11-6-5-7-12-20/h8-10H,3-7,11-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUWZENEHWOKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC(=S)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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